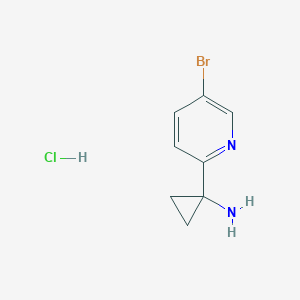
1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀BrClN₂. It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a cyclopropyl halide in the presence of a base.
Amine Introduction: The cyclopropyl derivative is then reacted with ammonia or an amine source to introduce the amine group, forming 1-(5-Bromopyridin-2-yl)cyclopropanamine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended aromatic systems.
科学的研究の応用
1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of novel materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropanamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
1-(5-Bromopyridin-2-yl)ethanone: Shares the bromopyridine core but differs in the side chain.
5-Bromopyridin-2-ol: Contains a hydroxyl group instead of the cyclopropanamine moiety.
1-(5-Bromopyridin-2-yl)cyclopropanamine: The base compound without the hydrochloride salt.
Uniqueness: 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is unique due to its specific combination of the bromopyridine core and the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C8H10BrClN2 |
|---|---|
分子量 |
249.53 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChIキー |
RDOSYWNDIWOECZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC=C(C=C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


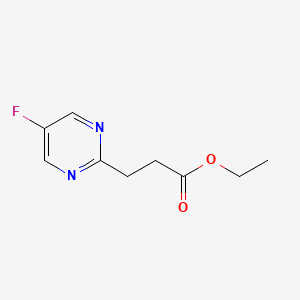

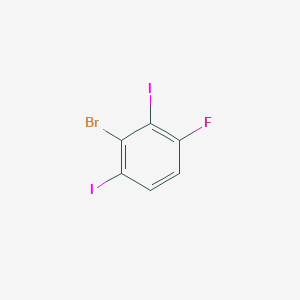
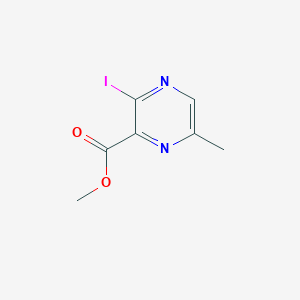
![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
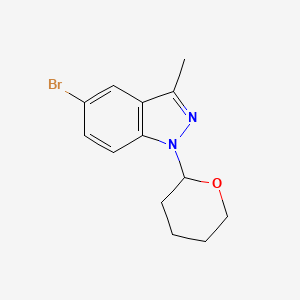
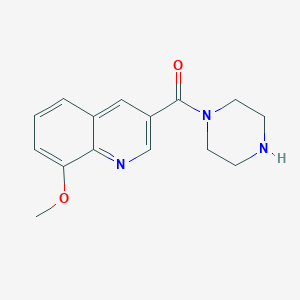
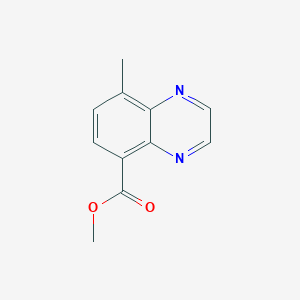
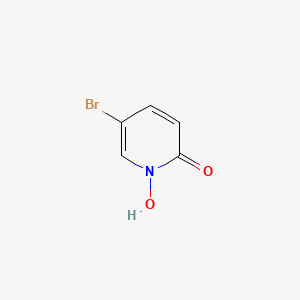
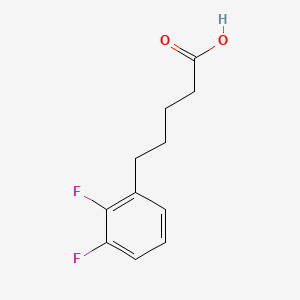
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

